molecular formula C11H11F2NO2 B1475609 Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine CAS No. 1896790-17-2

Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine

Cat. No. B1475609
CAS RN: 1896790-17-2
M. Wt: 227.21 g/mol
InChI Key: KAQJDEJPAOTRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine (CFBD) is an organic compound with a wide range of applications in the scientific and medical fields. CFBD was first synthesized in the late 1960s and has been extensively studied since then. CFBD is a versatile compound that has been used in a variety of laboratory experiments and research studies, due to its unique properties.

Scientific Research Applications

Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine has been used in a wide range of scientific research applications. It has been used in studies of enzyme kinetics, metabolic pathways, and protein-protein interactions. This compound has also been used in drug discovery, as it can be used to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, this compound has been used in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine is an inhibitor of several enzymes involved in drug metabolism. It acts by binding to the active site of the enzyme, preventing the enzyme from binding to its substrate. This prevents the enzyme from catalyzing the reaction and thus, inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been studied for its potential to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P450. Additionally, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine has several advantages for use in laboratory experiments. It is a highly efficient and reliable compound for synthesizing, and can be used in a variety of laboratory experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and its activity can be affected by environmental factors, such as temperature and pH. Additionally, this compound can be toxic if used in high concentrations.

Future Directions

Given its versatile properties, there are many potential future directions for Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine. One potential direction is the development of new and improved synthesis methods. Additionally, this compound could be used to develop new drugs or to improve existing drugs. Furthermore, this compound could be used to study the structure and function of proteins and nucleic acids, as well as to study metabolic pathways and the activity of enzymes. Finally, this compound could be used to study the effects of drugs on the biochemical and physiological processes of the body.

properties

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)15-9-4-1-7(5-10(9)16-11)6-14-8-2-3-8/h1,4-5,8,14H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQJDEJPAOTRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)OC(O3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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